3-Cyano-4-methylpyridine

Thermal Stability Process Chemistry Isomer Comparison

Sourcing 3-Cyano-4-methylpyridine (CAS 5444-01-9) is a critical step for nevirapine and PI3Kδ inhibitor synthesis. Its unique 3-cyano-4-methyl substitution delivers thermal stability up to 200°C, exceeding regioisomers by 20°C, ensuring process robustness and cost-effective, high-yield production. Procure this essential building block to enhance synthetic efficiency and reliability.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 5444-01-9
Cat. No. B043246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-methylpyridine
CAS5444-01-9
Synonyms3-Cyano-4-picoline;  4-Methyl-3-cyanopyridine;  4-Methyl-3-pyridinecarbonitrile;  4-Methylnicotinonitrile;  4-Picoline-3-carbonitrile;  NSC 19882; 
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C#N
InChIInChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3
InChIKeyXLAPHZHNODDMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-methylpyridine (CAS 5444-01-9) as a Strategic Pyridine Building Block


3-Cyano-4-methylpyridine (CAS 5444-01-9) is a heterocyclic aromatic compound belonging to the cyanopyridine class, functioning primarily as a versatile intermediate in organic synthesis. It is distinguished from simpler pyridine analogs by the presence of both an electron-withdrawing cyano group at the 3-position and an electron-donating methyl group at the 4-position. This unique substitution pattern directly influences its physicochemical properties and is critical for its role in constructing complex molecular architectures, including pharmaceutical agents and advanced materials . Unlike its unsubstituted or mono-substituted counterparts, this specific regioisomer offers a distinct combination of reactivity and stability that is not replicated by other cyanopyridine isomers.

Why 3-Cyano-4-methylpyridine Cannot Be Substituted with Other Cyanopyridine Isomers


Generic substitution among cyanopyridine isomers or even closely related pyridine derivatives is scientifically unsound due to significant differences in their electronic structure, which govern reaction outcomes and final product properties. The position of the cyano and methyl groups on the pyridine ring dictates the molecule's dipole moment, electron density distribution, and pKa [1]. This leads to divergent behavior in critical applications, such as cross-coupling reactions and nucleophilic substitutions, where one isomer may provide high yields and selectivity while another fails. Furthermore, the specific 3-cyano-4-methyl pattern is a key structural motif in the synthesis of important pharmaceuticals like nevirapine [2]. Using a different isomer would fundamentally alter the synthetic pathway and is not a viable substitute. The quantitative evidence below underscores these non-interchangeable properties.

Quantitative Evidence for 3-Cyano-4-methylpyridine (5444-01-9) Differentiation


Thermal Stability Advantage of 3-Cyano-4-methylpyridine over 4-Cyano-3-methylpyridine

In direct head-to-head comparisons, 3-cyano-4-methylpyridine demonstrates superior thermal stability relative to its regioisomer, 4-cyano-3-methylpyridine. This is a critical process chemistry parameter that impacts safe handling, storage, and the viability of high-temperature reactions [1].

Thermal Stability Process Chemistry Isomer Comparison

Synthetic Yield Improvement Using 3-Cyano-4-methylpyridine as an Intermediate

When used as a key synthon in the preparation of an anticancer drug intermediate, 3-cyano-4-methylpyridine enabled a significantly higher yield compared to a previously used, unspecified alternative synthon [1]. This demonstrates its value in optimizing the economics of complex, multi-step pharmaceutical syntheses.

Synthetic Yield Pharmaceutical Intermediate Anticancer Agent Synthesis

High Yield in the Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine

As a direct precursor to the vital nevirapine intermediate 2,6-dichloro-3-cyano-4-methylpyridine, 3-cyano-4-methylpyridine can be converted with excellent efficiency. A reported patent procedure achieves a near-quantitative yield of 96.3% for this transformation [1]. This high conversion is a defining feature of its utility in this established industrial route.

Synthetic Yield Pharmaceutical Intermediate Chlorination Nevirapine Synthesis

PI3Kdelta Inhibitory Activity of a Derivative

While 3-cyano-4-methylpyridine is primarily an intermediate, its derivatives have shown potent biological activity. A specific derivative (BindingDB BDBM50394897) demonstrates nanomolar inhibition of the PI3Kdelta kinase, a target of high interest for immunology and oncology drug discovery [1].

Kinase Inhibition PI3Kdelta IC50 Immunology Oncology

Unique Physicochemical Profile Compared to Simpler Analogs

3-Cyano-4-methylpyridine possesses a distinct physicochemical profile that differentiates it from other cyanopyridine building blocks. Its predicted pKa of 2.45 and LogP of 1.26 are a direct result of its specific substitution pattern, impacting its behavior in partitioning and acid-base extractions, and it has a defined melting point range [1].

LogP pKa Solubility Physicochemical Properties

High-Value Application Scenarios for 3-Cyano-4-methylpyridine (5444-01-9)


Synthesis of Nevirapine and Related NNRTI Pharmaceuticals

Procurement of 3-cyano-4-methylpyridine is critical for the established industrial synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. The compound serves as the direct precursor to the key intermediate 2-chloro-3-amino-4-methylpyridine and its 2,6-dichloro analog. As evidenced by the high-yield (96.3%) chlorination step [1], its use in this specific synthetic route is validated and optimized for cost-effective, high-volume manufacturing.

Development of Kinase Inhibitors for Oncology and Immunology

Medicinal chemistry programs targeting kinases, particularly PI3Kdelta, should prioritize this scaffold. The demonstrated nanomolar inhibitory activity (IC50 = 374 nM) of a derivative [2] confirms that the 3-cyano-4-methylpyridine core is a viable and productive starting point for structure-activity relationship (SAR) studies. This provides a data-driven justification for its selection over less characterized pyridine building blocks in hit-to-lead campaigns.

Synthesis of Azaindenoisoquinoline Topoisomerase II Inhibitors

3-Cyano-4-methylpyridine is a documented precursor for preparing a series of azaindenoisoquinoline compounds, which are being investigated as topoisomerase II inhibitors and potential anticancer agents . This application leverages the compound's unique substitution pattern to construct complex, fused heterocyclic systems with significant therapeutic potential, representing a specialized niche where this specific building block is uniquely suited.

High-Temperature Reaction Sequences Requiring Enhanced Thermal Stability

For process development involving elevated temperatures, the selection of 3-cyano-4-methylpyridine offers a quantifiable advantage. Its documented thermal stability up to 200°C, a 20°C improvement over its regioisomer 4-cyano-3-methylpyridine [3], makes it the preferred building block for reactions that approach or exceed 180°C, thereby mitigating the risk of thermal decomposition and ensuring process robustness and safety.

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